N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine
Description
N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features two pyrazole rings connected by a methylene bridge, with propyl and methyl substituents enhancing its chemical properties.
Properties
Molecular Formula |
C14H23N5 |
|---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C14H23N5/c1-4-7-18-9-6-14(17-18)15-11-13-10-12(3)16-19(13)8-5-2/h6,9-10H,4-5,7-8,11H2,1-3H3,(H,15,17) |
InChI Key |
ZPYHPQFDHAFPDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC(=NN2CCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Alkylation: The pyrazole rings are then alkylated using propyl bromide in the presence of a base such as potassium carbonate.
Coupling: The two pyrazole rings are coupled using formaldehyde and a secondary amine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis to enhance yield and purity. The process typically includes:
Continuous Stirred Tank Reactors (CSTRs): for the initial formation of pyrazole rings.
Packed Bed Reactors: for the alkylation and coupling steps to ensure efficient mixing and reaction completion.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding pyrazole oxides.
Substitution: Halogenation reactions can introduce halogen atoms into the pyrazole rings using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole compounds.
Scientific Research Applications
N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing anti-inflammatory, analgesic, and antitumor agents.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The pyrazole rings can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Imidazole Derivatives: Share similar heterocyclic structures and biological activities.
Uniqueness
N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to its dual pyrazole rings, which provide enhanced stability and reactivity compared to single-ring pyrazoles. This structural feature allows for more diverse chemical modifications and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
